8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
8-bromo-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-15-11-3-2-8(13)6-9(11)10-7-14-5-4-12(10)15/h2-3,6,14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYSRUXQZQDUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Aryl hydrazines (e.g., 5-bromo-substituted arylhydrazines) are prepared or commercially sourced.
- Boc-protected 4-piperidone derivatives , which provide the tetrahydropyridine ring.
- Methylation agents for introducing the 5-methyl substituent.
- Palladium catalysts and ligands for cross-coupling steps.
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of arylhydrazone | Aryl hydrazine + Boc-protected piperidone, acid catalysis | Enehydrazine intermediate |
| 2 | Fischer indole synthesis | Heating in ethanol/HCl or ethanol/2,4,6-trichloro-1,3,5-triazine | Formation of tetrahydro-γ-carboline core |
| 3 | Methylation | Alkylation with methylating agents (e.g., methyl iodide) | Introduction of 5-methyl group |
| 4 | Bromination | Electrophilic bromination if not introduced earlier | 8-bromo substitution |
| 5 | Pd-catalyzed cross-coupling | Pd2(dba)3, BINAP, base (Cs2CO3, K3PO4), heating at 110°C in toluene or t-BuOH | Formation of final compound |
This sequence ensures regioselective formation of the 8-bromo and 5-methyl substituents on the tetrahydro-pyridoindole scaffold.
Reaction Optimization and Conditions
- Catalyst loading: Typically 1 mol% Pd2(dba)3 with 0.25–1.5 mol% BINAP ligand.
- Base choice: Cs2CO3 or K3PO4 preferred for efficient coupling.
- Temperature: Heating at 110°C for 8 hours is standard.
- Solvent: Toluene or tert-butanol are commonly used.
- Purification: Column chromatography on silica gel using hexanes/ethyl acetate mixtures is employed to isolate pure products.
Research Findings and Yield Data
- The Fischer indole synthesis step generally provides moderate to high yields (40–85%) depending on the electronic nature of the hydrazine and ketone substrates.
- Pd-catalyzed coupling reactions afford moderate to high yields (22–95%) of substituted tetrahydro-pyridoindoles.
- Methylation and bromination steps are typically high yielding (>80%) when appropriate reagents and conditions are used.
- Overall yields for multi-step syntheses leading to 8-bromo-5-methyl derivatives can vary, with reported isolated yields around 16% for complex multi-step protocols involving N-alkylation and amide coupling.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd2(dba)3 (1 mol%), BINAP (0.25–1.5 mol%) | Palladium source and ligand critical for coupling efficiency |
| Base | Cs2CO3, K3PO4 | Promotes cross-coupling |
| Solvent | Toluene, tert-butanol | High boiling solvents for heating |
| Temperature | 110°C | Ensures reaction completion |
| Reaction Time | 8 hours | Monitored by TLC |
| Purification | Silica gel chromatography | Hexanes/ethyl acetate eluent |
| Yield (coupling) | 22–95% | Depends on substrate and conditions |
| Yield (Fischer indole) | 40–85% | Influenced by substrate electronics |
Additional Notes
- The Fischer indole synthesis is sensitive to the electronic nature of the hydrazine; electron-poor hydrazines may require more forcing conditions such as trifluoroboron etherate complexes.
- Regioselectivity in methylation can lead to isomeric mixtures; careful separation or chiral resolution may be necessary for enantioenriched products.
- Bromine substitution at the 8-position can be introduced either via starting material selection (bromo-substituted hydrazines) or through electrophilic bromination post-cyclization.
- The compound this compound has been characterized with molecular formula C12H13BrN2 and molecular weight 265.15 g/mol.
Chemical Reactions Analysis
8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has shown promise in medicinal chemistry as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of pyridoindoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 8-bromo derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
- Neuroprotective Effects : Some studies suggest that pyridoindole compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its bromine atom can be utilized for further functionalization reactions, making it a versatile building block for synthesizing more complex molecules.
Applications in Synthesis:
- Formation of New Heterocycles : The bromine atom allows for nucleophilic substitution reactions to create new heterocyclic compounds that may have desirable biological activities .
- Synthesis of Pharmaceuticals : Its derivatives are being explored for their potential use in synthesizing pharmaceuticals that target specific biological pathways.
Material Science
Research into the applications of this compound extends into material science where it is investigated for its properties in polymer chemistry.
Potential Uses:
- Conductive Polymers : The compound's electronic properties make it a candidate for developing conductive polymers that can be used in electronic devices and sensors.
- Dyes and Pigments : Its vibrant color properties are being studied for use in dyes and pigments within various industrial applications .
Mechanism of Action
The mechanism of action of 8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have shown that the compound binds to the active site of certain enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications: Substituent Effects
8-Methoxy-5-Methyl Analog (CAS: 618910-07-9)
- Molecular Formula : C₁₃H₁₆N₂O; MW : 216.28 g/mol .
- Key Difference : Methoxy (-OCH₃) at position 8 instead of bromine.
- Impact :
- Electronic Effects : Methoxy is electron-donating, enhancing aromatic π-π interactions, whereas bromine’s electron-withdrawing nature may improve binding to electrophilic regions of targets like CFTR .
- Biological Activity : In CFTR potentiator studies, methoxy derivatives demonstrated moderate efficacy (EC₅₀ ~1–10 μM), but brominated analogs are hypothesized to exhibit higher potency due to stronger halogen bonding .
8-Fluoro-5-(3-(4-Methoxyphenoxy)propyl) Analog (CAS: 1566528-01-5)
- Key Difference: Fluoro (-F) at position 8 and a propyl-phenoxy side chain at position 3.
- Pharmacokinetics: Extended side chains (e.g., propyl-phenoxy) may enhance plasma half-life but increase metabolic susceptibility .
Positional Isomerism and Saturation
8-Bromo-5H-Pyrido[3,2-b]indole
- Key Difference : Fully aromatic pyrido[3,2-b]indole core vs. partially saturated tetrahydro-pyrido[4,3-b]indole.
- Impact :
- Planarity : Aromatic systems exhibit stronger intercalation with DNA/RNA, increasing mutagenic risk, whereas saturation reduces this effect, improving safety profiles .
- Target Selectivity : Saturation may favor interactions with G-protein-coupled receptors (e.g., adrenergic, dopaminergic) over kinase inhibition .
5-Methyl vs. 5-Unsubstituted Analogs
- 5-Methyl Group : Enhances metabolic stability by blocking oxidative degradation at position 4. For example, 5-methyl derivatives showed 2–3× longer half-life in rat liver microsomes compared to unsubstituted analogs .
- SAR Insights : Methylation at position 5 is critical for maintaining CFTR potentiator activity, as removal reduces efficacy by ~50% .
Pharmacological and Pharmacokinetic Data
CFTR Potentiation
In Vivo Performance
- Oral Bioavailability : γ-Carboline derivatives with 5-methyl substituents achieved >60% oral bioavailability in rats, with lung exposure levels sufficient for pulmonary diseases .
- Bromo-Specific Effects : Bromine’s higher molecular weight (79.9 vs. 15.99 for -OCH₃) may reduce solubility but improve tissue retention .
Biological Activity
8-Bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 1243389-52-7) is an indole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic contexts.
- Molecular Formula : C12H13BrN2
- Molecular Weight : 265.15 g/mol
- IUPAC Name : this compound
- Structure :
- Chemical Structure
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its effects on neurotransmitter systems and potential neuroprotective properties.
Neuroprotective Effects
Research indicates that compounds with indole structures often exhibit neuroprotective properties. For instance:
- Inhibition of Acetylcholinesterase (AChE) : Compounds similar to 8-bromo derivatives have shown significant AChE inhibition, which is crucial for enhancing cholinergic neurotransmission in neurodegenerative disorders like Alzheimer's disease. In vitro studies reported IC50 values ranging from 11.33 µM to 26.22 µM for related compounds against AChE .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties. The presence of bromine in the structure may enhance these effects by stabilizing free radicals or promoting electron donation.
Structure-Activity Relationship (SAR)
The structure of this compound suggests a potential for varied biological activity based on modifications to its core structure:
- Bromination : The bromine atom at position 8 may influence binding affinity to biological targets.
- Methyl Substituent : The methyl group at position 5 could enhance lipophilicity and permeability across the blood-brain barrier (BBB).
Study 1: Neuroprotective Properties
A study investigated the effects of indole derivatives on neurodegeneration models. The compound demonstrated significant neuroprotection against oxidative stress and apoptosis in neuronal cell lines. It was found to:
- Reduce levels of pro-inflammatory cytokines.
- Enhance cell viability in models subjected to oxidative stress.
Study 2: Enzyme Inhibition Profile
Another research focused on the inhibition profile of various indole derivatives against cholinesterases:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 11.33 | 4.33 |
| Compound B | 26.22 | Not reported |
| 8-Bromo Derivative | TBD | TBD |
This table illustrates the comparative potency of related compounds and highlights the potential efficacy of 8-bromo derivatives in modulating cholinergic activity.
Q & A
Q. What are the key synthetic strategies for preparing 8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?
The synthesis typically involves functionalizing the pyridoindole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling. For brominated analogs, direct bromination of the indole moiety using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C) is common. Post-functionalization of the tetrahydro-pyridine ring with methyl groups can be achieved via reductive amination or alkylation . Key steps include:
Q. How is the compound characterized structurally?
Comprehensive characterization includes:
- 1H/13C NMR : Bromine substituents induce deshielding in aromatic protons (δ 7.2–7.5 ppm for indole protons; δ 42–50 ppm for tetrahydro-pyridine carbons) . Methyl groups on the tetrahydro-pyridine ring appear as singlets near δ 2.3–2.6 ppm .
- HRMS : Molecular ion peaks (e.g., m/z 251 [M-2H]+ for 8-bromo derivatives) confirm mass accuracy .
- Elemental analysis : Validates purity (e.g., C: 53.61%, Br: 31.82% for brominated analogs) .
Advanced Research Questions
Q. How can low yields during CuAAC reactions be addressed?
Low yields (e.g., 25% in triazole-linked indole derivatives) often stem from incomplete azide-alkyne coupling or side reactions. Mitigation strategies include:
- Solvent optimization : PEG-400:DMF mixtures enhance catalyst stability and reactant solubility .
- Extended reaction times : Stirring for >12 hours ensures complete conversion .
- Post-reaction purification : Water precipitation removes polar impurities, while column chromatography isolates the target compound .
Q. What analytical challenges arise in distinguishing regioisomers of brominated pyridoindoles?
Bromination at the 8-position vs. other positions (e.g., 6- or 7-) can lead to overlapping spectral signals. Resolution methods include:
Q. How does the methyl group on the tetrahydro-pyridine ring influence stability?
The methyl group enhances steric hindrance, reducing ring puckering and improving thermal stability. Key observations:
- DSC/TGA : Methyl-substituted analogs show higher melting points (e.g., 194–195°C for 8-bromo derivatives) compared to non-methylated variants .
- Solution stability : Methyl groups reduce hygroscopicity, as seen in hydrochloride salts stored under argon .
Methodological Notes
- Synthetic reproducibility : Residual DMF in final products must be removed via vacuum drying at 90°C to avoid interference in biological assays .
- Regioselectivity : Bromination at the 8-position is favored due to electron-rich indole C8 in the pyrido[4,3-b]indole system .
- Handling hygroscopic intermediates : Store hydrochloride salts in desiccators with silica gel to prevent decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
